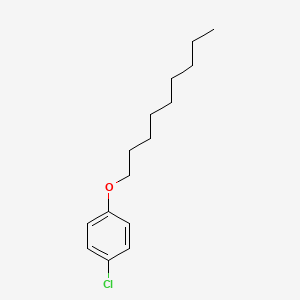
Benzene, 1-chloro-4-(nonyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(nonyloxy)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a nonyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(nonyloxy)- typically involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with nonanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the nitro group with the nonyloxy group.
Industrial Production Methods: Industrial production of Benzene, 1-chloro-4-(nonyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-(nonyloxy)- can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the chlorine or nonyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed:
Oxidation: Benzoic acids and their derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: A wide range of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-(nonyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, it may be used as a model compound to study the effects of aromatic compounds on biological systems.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(nonyloxy)- involves its interaction with molecular targets through its aromatic ring and functional groups. The chlorine and nonyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-nitro-
- Benzene, 1-chloro-4-(trifluoromethyl)-
- Benzene, 1-chloro-4-methoxy-
Comparison: Benzene, 1-chloro-4-(nonyloxy)- is unique due to the presence of the nonyloxy group, which imparts different physical and chemical properties compared to other similar compounds. For example, the nonyloxy group increases the hydrophobicity and molecular weight of the compound, affecting its solubility and reactivity. In contrast, compounds like Benzene, 1-chloro-4-nitro- have different electronic properties due to the nitro group, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
95248-98-9 |
|---|---|
Molecular Formula |
C15H23ClO |
Molecular Weight |
254.79 g/mol |
IUPAC Name |
1-chloro-4-nonoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 |
InChI Key |
PEWCVRIQMBGPBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















